2-chloro-N-(1H-purin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(1H-purin-6-yl)propanamide is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
The interaction between this compound and its target, HSA, is predominantly driven by hydrophobic forces . The compound binds to HSA, leading to conformational changes in the protein . This interaction is entropy-driven, suggesting that the binding process is spontaneous .
Result of Action
The binding of this compound to HSA leads to conformational changes in the protein . This could potentially affect the function of HSA and the transport of other substances in the body.
Biochemical Analysis
Biochemical Properties
The role of 2-chloro-N-(1H-purin-6-yl)propanamide in biochemical reactions is not well-defined due to limited available data. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide typically involves the nucleophilic substitution of chlorine in 6-chloropurine with a propanamide group. One common method includes the reaction of 6-chloropurine with propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1H-purin-6-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted purine derivatives.
Oxidation: Oxidized forms of the compound with different functional groups.
Reduction: Reduced forms with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(1H-purin-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide.
2-amino-6-chloropurine: Another purine derivative with similar chemical properties.
N-(purin-6-yl) derivatives: Compounds with different substituents at the purine ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(7H-purin-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLPBABDWHGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.